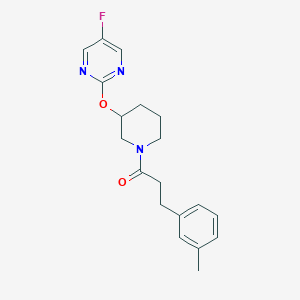

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Fluorination of Piperidine Derivatives

Fluorinated piperidine derivatives, such as the compound , have shown significance in the development of selective human 5-HT1D receptor ligands. Research by van Niel et al. (1999) illustrates that fluorination enhances pharmacokinetic profiles, specifically improving oral absorption. The presence of fluorine reduces the compound's pKa, influencing its bioavailability and efficacy (van Niel et al., 1999).

Oral Fluoropyrimidine Derivatives in Cancer Treatment

Chhetri et al. (2016) discuss S-1, an oral fluoropyrimidine derivative effective against various carcinomas. It's designed for low gastrointestinal toxicity and consists of Tegafur, a prodrug of 5-Fluorouracil, and other pharmacological agents. This exemplifies the utility of fluoropyrimidine compounds in treating cancers with reduced adverse effects (Chhetri et al., 2016).

Pharmacokinetics of S-1

Hirata et al. (2006) delve into the pharmacokinetics of S-1, a drug combining various agents including a fluoropyrimidine. Their research highlights the effective plasma concentration and antitumor effects, underlining the importance of such compounds in cancer pharmacotherapy (Hirata et al., 2006).

Antitumor Activity of S-1

Takechi et al. (1996) study the antitumor activity of S-1, indicating its effectiveness in experimental tumor models. This research supports the role of fluoropyrimidines in enhancing antitumor activity and reducing gastrointestinal toxicity, offering insights into the therapeutic potential of such compounds (Takechi et al., 1996).

Role in Tubulin Inhibition for Cancer Treatment

Zhang et al. (2007) describe triazolopyrimidines as anticancer agents with a unique mechanism of tubulin inhibition. These findings suggest the broader applicability of pyrimidine derivatives, including fluoropyrimidines, in cancer therapy through novel mechanisms of action (Zhang et al., 2007).

Efficacy in Colorectal Cancer

Miyamoto et al. (2014) highlight the efficacy of S-1 in colorectal cancer treatment. This supports the role of oral fluoropyrimidine derivatives, like the compound , in effective cancer treatment with tolerable adverse effects (Miyamoto et al., 2014).

Propiedades

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-14-4-2-5-15(10-14)7-8-18(24)23-9-3-6-17(13-23)25-19-21-11-16(20)12-22-19/h2,4-5,10-12,17H,3,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNOWWRIDWGQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B2868445.png)

![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)

![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)

![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2868463.png)